6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653018
InChI: InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

CAS No.:

Cat. No.: VC17653018

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 6-propan-2-yl-3,4-dihydro-2H-chromene-4-carboxylic acid
Standard InChI InChI=1S/C13H16O3/c1-8(2)9-3-4-12-11(7-9)10(13(14)15)5-6-16-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,14,15)
Standard InChI Key QCHUAOONHZSSHT-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC2=C(C=C1)OCCC2C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the 3,4-dihydro-2H-1-benzopyran (chromane) family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a dihydropyran ring. The IUPAC name, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, reflects the following features:

  • 6-(Propan-2-yl): An isopropyl group (-CH(CH₃)₂) at the 6-position of the benzene ring.

  • 4-Carboxylic acid: A -COOH group at the 4-position of the dihydropyran ring.

The structural formula is represented as:
C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3
with a molecular weight of 220.27 g/mol.

Synthesis and Reaction Pathways

While no direct synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has been reported, analogous methodologies from the patent literature provide a viable route . The general strategy involves two key steps:

Step 1: Alkylation of Phenol Derivatives

A substituted phenol (e.g., 6-isopropylphenol) reacts with γ-butyrolactone derivatives under basic conditions. For example:

6-Isopropylphenol+γ-butyrolactoneBase (e.g., NaH)Intermediate\text{6-Isopropylphenol} + \gamma\text{-butyrolactone} \xrightarrow{\text{Base (e.g., NaH)}} \text{Intermediate}

Conditions:

  • Solvent: Polar aprotic solvents like DMF or DMSO.

  • Temperature: 0–25°C.

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in the presence of an acid catalyst (e.g., ZnCl₂ or H₂SO₄) to form the benzopyran core:

IntermediateAcid Catalyst6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid\text{Intermediate} \xrightarrow{\text{Acid Catalyst}} \text{6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid}

Conditions:

  • Temperature: 70–110°C.

  • Catalyst load: 5–10 mol%.

Table 1: Hypothetical Synthesis Parameters Based on Analogous Methods

ParameterValue
Starting phenol6-Isopropylphenol
γ-Butyrolactone derivative4-Bromo-γ-butyrolactone
Yield (Step 1)50–60%
Yield (Step 2)70–75%
Total Yield35–45%

Physicochemical Properties

Predicted properties for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid are derived from structurally similar chromane derivatives :

Spectral Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.96 (s, 1H, -COOH),

    • δ 6.70–7.10 (m, 3H, aromatic H),

    • δ 4.74 (dd, J = 4.0, 8.0 Hz, 1H, pyran H),

    • δ 2.90–2.75 (m, 2H, -CH₂-),

    • δ 2.32–2.12 (m, 2H, -CH₂-),

    • δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂).

  • Melting Point: Estimated 120–125°C (based on fluorinated analog ).

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO); poor in water.

  • Stability: Stable under inert atmospheres; susceptible to decarboxylation at elevated temperatures.

Comparative Analysis with Related Compounds

CompoundR GroupApplications
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid-FNebivolol intermediate
6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid-CH₃COX-2 inhibitor research
6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid-CH(CH₃)₂Hypothetical CNS drug lead

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via catalyst screening (e.g., Lewis acids like FeCl₃).

  • Biological Profiling: In vitro assays to evaluate β-blocker or anti-inflammatory activity.

  • Crystallography: X-ray studies to resolve conformational preferences of the isopropyl group.

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